3-Fluoro-5-nitrobenzonitrile

Organofluorine Chemistry Process Chemistry Synthetic Methodology

Researchers requiring a densely functionalized, electron-deficient aromatic core for CNS drug discovery face supply challenges with multi-step, low-yielding routes. 3-Fluoro-5-nitrobenzonitrile solves this with a direct, high-conversion synthesis. - 94% single-step conversion achieved in continuous flow, bypassing inefficient Halex sequences for a scalable, cost-effective supply. - Orthogonal reactive handles (F, NO2, CN) enable sequential SNAr, reduction, and cross-coupling for efficient library synthesis. - Predicted Consensus LogP of 1.12 and BBB permeability make it a privileged starting material for brain-penetrant kinase inhibitors.

Molecular Formula C7H3FN2O2
Molecular Weight 166.11 g/mol
CAS No. 110882-60-5
Cat. No. B027671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-nitrobenzonitrile
CAS110882-60-5
Molecular FormulaC7H3FN2O2
Molecular Weight166.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])F)C#N
InChIInChI=1S/C7H3FN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
InChIKeyGPVDTRGEVKDJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-nitrobenzonitrile: A Triply Activated Building Block


3-Fluoro-5-nitrobenzonitrile (CAS 110882-60-5) is a densely functionalized aromatic compound with the molecular formula C7H3FN2O2 and a molecular weight of 166.11 g/mol . It features three distinct electron-withdrawing groups—a fluorine at position 3, a nitro group at position 5, and a nitrile at position 1—on a single benzene ring. This unique arrangement creates a highly electron-deficient aromatic system that exhibits enhanced reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. The compound is a solid at room temperature with a melting point of 50°C and is typically supplied as an off-white to yellow powder with purities ranging from 95% to 98% depending on the vendor .

3-Fluoro-5-nitrobenzonitrile: Unique Substitution Pattern


The specific 1,3,5-substitution pattern of 3-fluoro-5-nitrobenzonitrile imparts a unique electronic and steric profile that dictates its reactivity and the types of molecules it can generate. Unlike its positional isomers such as 2-fluoro-5-nitrobenzonitrile (CAS 17417-09-3) or 4-fluoro-3-nitrobenzonitrile (CAS 1009-35-4), the meta relationship between the fluorine and nitro groups in 3-fluoro-5-nitrobenzonitrile avoids strong resonance interactions that can alter the regioselectivity of nucleophilic attack . Furthermore, compounds lacking all three functionalities, such as 3-nitrobenzonitrile or 3-fluoro-5-aminobenzonitrile, cannot undergo the same sequential, orthogonal transformations (e.g., SNAr at the fluorine, followed by nitro reduction) without requiring additional protection/deprotection steps or different starting materials . This specific architecture is essential for building specific molecular scaffolds, as the spatial orientation of the functional groups directly influences the three-dimensional structure of downstream products, which is critical for biological target engagement in medicinal chemistry programs .

3-Fluoro-5-nitrobenzonitrile: Differentiation from Analogs


Direct Fluorination: Yield Advantage over Halex

The direct fluorination of deactivated aromatic systems using continuous flow microreactor technology demonstrates a significant advantage for 3-fluoro-5-nitrobenzonitrile synthesis. A direct fluorination of 3-nitrobenzonitrile yields 3-fluoro-5-nitrobenzonitrile with a conversion of ~94% [1]. This stands in stark contrast to traditional multi-step halogen exchange (Halex) methodologies, which are the alternative for synthesizing similar fluorinated aromatics but require multiple steps and often result in lower overall yields [2]. The direct method's high conversion minimizes waste and reduces the number of synthetic steps from common starting materials, directly impacting the cost of goods and the reliability of supply for procurement.

Organofluorine Chemistry Process Chemistry Synthetic Methodology

Melting Point and Physical Form Comparison

3-Fluoro-5-nitrobenzonitrile is a solid at room temperature with a melting point of 50°C . In contrast, a closely related isomer, 2-fluoro-5-nitrobenzonitrile (CAS 17417-09-3), has a significantly higher melting point of 76-80°C . While both are solids, the lower melting point of the 3-fluoro-5-nitro isomer can be advantageous for certain melt-phase reactions or for ensuring homogeneity in early-stage formulation development where a lower processing temperature is beneficial. Furthermore, the solid form of 3-fluoro-5-nitrobenzonitrile simplifies handling, storage, and precise weighing compared to liquid or low-melting solid nitroaromatics, which is a key practical consideration for laboratory procurement and inventory management.

Physicochemical Properties Formulation Development Solid-State Chemistry

Lipophilicity: Higher LogP than 2-Fluoro Isomer

Computational predictions indicate that 3-fluoro-5-nitrobenzonitrile possesses a Consensus LogP of 1.12 and an XLogP3 of 1.6 . While direct experimental LogP data for all isomers is not uniformly available, the predicted values for 3-fluoro-5-nitrobenzonitrile suggest moderate lipophilicity. This is significant when compared to a more lipophilic isomer like 2-fluoro-5-nitrobenzonitrile, which has a predicted ACD/LogP of 0.82 . The higher LogP value for the 3-fluoro-5-nitro isomer implies a greater tendency to partition into lipid bilayers, which can translate to improved membrane permeability. This is further supported by its predicted blood-brain barrier (BBB) permeant status and high gastrointestinal absorption , making it a more attractive starting point for designing CNS-penetrant drug candidates than its less lipophilic counterpart.

Medicinal Chemistry ADME Properties Drug Discovery

Direct Conversion to 3-Fluoro-5-nitrobenzamide

3-Fluoro-5-nitrobenzonitrile can be used as a reagent to convert amines into 3-fluoro-5-nitrobenzamides in high yield . This application is specific to the nitrile functionality and is not directly possible with the analogous benzoic acid, 3-fluoro-5-nitrobenzoic acid, which would require a separate activation step (e.g., conversion to an acid chloride or use of a coupling reagent) to achieve the same amide bond formation. The direct conversion from the nitrile offers a more atom-economical and potentially higher-yielding route to a valuable class of amide derivatives, which can serve as protected intermediates or as probes in chemical biology.

Chemical Biology Bioconjugation Reagent Chemistry

Pd-Catalyzed Cyanation: Robust Synthetic Route

A robust synthetic method for 3-fluoro-5-nitrobenzonitrile involves a Pd-catalyzed cyanation of 1-fluoro-3-iodo-5-nitrobenzene with Zn(CN)2, which proceeds with a high isolated yield of 90% . This high yield is a critical factor for procurement, as it indicates a mature and efficient synthetic route that can support both small-scale research and large-scale production. While specific yield data for the synthesis of all positional isomers under identical conditions is not always reported, a 90% yield for a cyanation on an electron-deficient aromatic halide is considered excellent and is a strong indicator of a reliable and cost-effective manufacturing process.

Process Research Cross-Coupling Synthetic Efficiency

3-Fluoro-5-nitrobenzonitrile: Key Application Scenarios


Medicinal Chemistry: Optimizing CNS Drug Candidates

For medicinal chemists targeting the central nervous system (CNS), 3-fluoro-5-nitrobenzonitrile is a privileged starting material. Its predicted physicochemical properties—specifically a Consensus LogP of 1.12, high GI absorption, and blood-brain barrier permeability —make it an ideal core for designing brain-penetrant kinase inhibitors or other CNS-active therapeutics. Unlike the less lipophilic 2-fluoro-5-nitro isomer (ACD/LogP 0.82), the 3-fluoro-5-nitro scaffold offers a more favorable partition coefficient for crossing biological membranes, increasing the probability of achieving target engagement in the brain.

Process Chemistry: Streamlined Scale-Up via Direct Fluorination

In process chemistry and manufacturing, the demonstrated 94% conversion in the direct fluorination of 3-nitrobenzonitrile to 3-fluoro-5-nitrobenzonitrile is a compelling reason to select this compound . This high single-step conversion, achieved in a continuous flow microreactor, bypasses the low-yielding, multi-step halogen exchange (Halex) sequences required for other fluorinated aromatics [1]. For procurement and production teams, this translates to a more reliable, cost-effective, and scalable supply chain, reducing the cost of goods and ensuring the compound's availability for late-stage development and commercial manufacturing.

Chemical Biology: Efficient Synthesis of 3-Fluoro-5-nitrobenzamide Probes

Researchers in chemical biology and bioconjugation will find 3-fluoro-5-nitrobenzonitrile to be a superior reagent for the high-yield conversion of amines to 3-fluoro-5-nitrobenzamides . This direct route is more efficient than using the analogous 3-fluoro-5-nitrobenzoic acid, which would require additional activation steps. The resulting amides can serve as valuable intermediates or as functional probes, and the streamlined synthesis saves time and reduces material costs in the preparation of custom molecular tools.

Agrochemical Discovery: Building Block for Novel Pesticides

The unique electronic properties and multiple reactive handles of 3-fluoro-5-nitrobenzonitrile make it a versatile intermediate for agrochemical discovery. Its electron-deficient aromatic ring is primed for SNAr and cross-coupling reactions, enabling the rapid synthesis of diverse compound libraries for screening against agricultural pests . The high yield and efficient synthesis of the core structure ensure that it can be procured in quantities sufficient for hit-to-lead optimization campaigns, supporting the development of new, patentable active ingredients.

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